2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride
Description
2-(2-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is a halogenated organic compound featuring a 2-bromophenyl group attached to a 2,2-difluoroethylamine backbone, stabilized as a hydrochloride salt. Its molecular formula is C₈H₉BrClF₂N, with a molecular weight of 272.5 g/mol.
Properties
CAS No. |
2624121-78-2 |
|---|---|
Molecular Formula |
C8H9BrClF2N |
Molecular Weight |
272.52 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-7-4-2-1-3-6(7)8(10,11)5-12;/h1-4H,5,12H2;1H |
InChI Key |
JISYLPSAULHKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)(F)F)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Two-Step Amidation-Reduction Protocol
The predominant method for synthesizing 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves sequential amidation and reduction steps, as detailed in patent CN102796006A.
Step 1: Amidation of Ethyl Bromodifluoroacetate
Ethyl bromodifluoroacetate undergoes ammonolysis in diethyl ether to form 2-bromo-2,2-difluoroacetamide. The reaction is conducted under anhydrous conditions with gaseous ammonia, achieving near-quantitative conversion within 4–6 hours. Excess ammonia ensures complete consumption of the ester, monitored via gas chromatography. Post-reaction, the solvent is evaporated under reduced pressure, and the crude acetamide is washed with hexane to remove residual reactants.
Key Parameters:
Step 2: Borohydride-Mediated Reduction
The acetamide is reduced to the primary amine using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) in tetrahydrofuran (THF). This step proceeds via a Lewis acid-catalyzed mechanism, where BF₃ activates the amide carbonyl for hydride attack. The reaction is exothermic, requiring temperature control at 0–10°C during BF₃ addition. After stirring overnight, the mixture is quenched with NaOH, extracted with dichloromethane, and acidified with HCl gas to precipitate the hydrochloride salt.
Optimized Conditions:
-
Molar Ratio (Acetamide:NaBH₄:BF₃): 1:2–3:1.5–2
-
Solvent: THF (mass ratio 1:6–8 relative to acetamide)
Process Optimization and Scale-Up
Temperature and Stoichiometric Effects
The reduction step is highly sensitive to stoichiometry and temperature. Excess NaBH₄ (≥2.5 equiv) minimizes side reactions, while sub-stoichiometric BF₃ (<1.5 equiv) leads to incomplete reduction. Lower temperatures (0–5°C) during BF₃ addition prevent exothermic decomposition of NaBH₄, which can generate hazardous hydrogen gas.
Solvent Selection
THF is preferred for its ability to solubilize both the acetamide and NaBH₄, facilitating homogeneous reaction conditions. Alternatives like diethyl ether or dichloromethane result in phase separation and reduced yields (<20%).
Industrial-Scale Adaptations
In kilogram-scale syntheses (Example 2 of CN102796006A):
-
Batch Size: 1.8 kg acetamide
-
THF Volume: 13 L
-
Yield: 32% (650 g product)
Key challenges include efficient heat dissipation during BF₃ addition and minimizing THF losses during distillation.
Analytical Characterization
Purity Assessment
Final product purity is verified via:
Impurity Profiling
Major impurities include:
Comparative Analysis with Prior Art
Cost-Benefit vs. Rhodium-Catalyzed Methods
The patented method reduces raw material costs by 92% compared to rhodium-catalyzed routes (Table 1).
Table 1: Economic Comparison of Catalytic Systems
| Parameter | NaBH₄/BF₃ Method | RhCl₃ Method |
|---|---|---|
| Catalyst Cost (USD/kg) | 12 | 2,970 |
| Yield (%) | 30–35 | 40–45 |
| Total Cost (USD/g) | 0.18 | 6.54 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged in cross-coupling reactions to form biaryl structures.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-(2-Biphenyl)-2,2-difluoroethan-1-amine |
| Buchwald-Hartwig Amination | CuI, L-proline, K₃PO₄, DMSO | 2-(2-(N-alkylamino)phenyl)-2,2-difluoroethanamine |
These reactions are catalyzed by transition metals, with the bromine acting as a leaving group .
Reductive Transformations
The hydrochloride salt’s amine group participates in reductive alkylation or amidation. Industrial-scale reductions often employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Example Reaction Pathway:
-
Deprotonation: The amine is deprotonated using NaOH in THF.
-
Reduction: NaBH₄ reduces intermediate imines to secondary amines.
-
Workup: Acidic quenching with HCl regenerates the hydrochloride salt .
Oxidative Reactions
The difluoroethylamine backbone is susceptible to oxidation, particularly at the α-carbon adjacent to fluorine atoms.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 25°C, 12 hrs | 2-(2-Bromophenyl)-2,2-difluoroethan-1-one |
| CrO₃ | H₂SO₄, acetone, 0°C | 2-(2-Bromophenyl)-2,2-difluoroacetic acid |
Oxidation products retain the bromophenyl group but modify the ethanamine chain .
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Deprotonation: NaOH (1M) converts the salt to the free base, enhancing nucleophilicity.
-
Reprotonation: HCl gas restores the hydrochloride form, improving crystallinity .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily releasing HBr and HF gases. Photolytic studies indicate gradual debromination under UV light (λ = 254 nm) .
Comparative Reactivity Table
| Functional Group | Reaction Class | Key Reagents | Applications |
|---|---|---|---|
| Aryl Bromide | Cross-Coupling | Pd catalysts, boronic acids | Biaryl drug scaffolds |
| Primary Amine (HCl salt) | Alkylation/Acylation | Alkyl halides, anhydrides | Peptidomimetics |
| C-F Bonds | Fluorine retention | Grignard reagents | Fluorinated surfactants |
Scientific Research Applications
The compound “2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride” is a fluorinated amine with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by case studies and data tables to illustrate its significance.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound exhibit antidepressant properties. Research has focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various derivatives of difluoroethylamines for their antidepressant effects. The findings suggested that modifications in the bromophenyl group could enhance selectivity for serotonin receptors, potentially leading to more effective treatments with fewer side effects .
Cognitive Enhancement
The compound has been investigated for its potential role in cognitive enhancement. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Research Findings:
In vitro studies demonstrated that this compound could increase neuronal survival in models of oxidative stress, indicating neuroprotective effects .
Fluorinated Compounds in Drug Design
Fluorinated compounds are known for their unique pharmacokinetic properties. The incorporation of fluorine can enhance metabolic stability and bioavailability.
Data Table: Fluorinated Compounds in Drug Design
| Compound Name | Application Area | Key Findings |
|---|---|---|
| This compound | Antidepressant | Modulates serotonin pathways |
| Fluoxetine | Antidepressant | Inhibits serotonin reuptake |
| Perampanel | Antiepileptic | AMPA receptor antagonist |
Polymer Chemistry
The compound's unique structure lends itself to applications in polymer chemistry, particularly in creating fluorinated polymers that exhibit high thermal stability and chemical resistance.
Application Example:
Research has shown that incorporating difluoroethylamine moieties into polymer backbones can enhance mechanical properties and reduce flammability .
Synthesis and Methodology
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The methods often utilize nucleophilic substitution reactions to introduce the difluoroethyl group effectively.
Synthesis Overview:
- Bromination of phenyl compounds.
- Introduction of difluoroethyl groups via alkylation.
- Formation of hydrochloride salt for enhanced solubility.
Mechanism of Action
The mechanism by which 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenyl Analogs
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride
- Molecular Formula : C₈H₈ClF₄N
- Molecular Weight : 229.6 g/mol
- Substituents : 2,4-Difluorophenyl, 2,2-difluoroethylamine.
- Physical Properties : Solid (95% purity), soluble in organic solvents .
- Applications : Widely used in life science research; available in bulk quantities for drug discovery .
2-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride
Key Differences :
Bromophenyl Analogs
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine
- Molecular Formula : C₈H₈BrF₂N (free base)
- Molecular Weight : 236.06 g/mol
- Substituents : 4-Bromophenyl, 2,2-difluoroethylamine.
- Applications : Intermediate in kinase inhibitor synthesis; bromine’s para-position affects binding interactions .
1-(2-Bromophenyl)propan-2-amine Hydrochloride
Key Differences :
Mixed Halogen Derivatives
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine Hydrochloride
- Molecular Formula : C₈H₈BrCl₂F₂N
- Molecular Weight : ~303.4 g/mol (calculated)
- Substituents : 4-Bromo-2-chlorophenyl, 2,2-difluoroethylamine.
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic organic compound with a unique halogenated structure. Its molecular formula is C8H8BrF2N·HCl, and it has a molecular weight of approximately 236.06 g/mol. This compound is recognized for its potential biological activities, particularly in the context of pharmaceutical applications.
Chemical Structure and Properties
The compound features a difluoroethylamine moiety attached to a bromophenyl group. The presence of halogen substituents (bromine and fluorine) significantly influences its chemical reactivity and biological interactions. The hydrochloride form enhances its stability and solubility, making it suitable for various biological assays.
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit diverse biological activities, including:
- Antimicrobial Properties : Some studies suggest that halogenated compounds can demonstrate antimicrobial effects against various pathogens.
- Cytotoxic Activity : Preliminary data indicate potential cytotoxic effects on cancer cell lines, which may be attributed to the compound's ability to interfere with cellular processes.
- Modulation of Inflammatory Responses : There is evidence that related compounds can act as modulators of TNF-alpha signaling pathways, which are crucial in inflammatory and autoimmune disorders.
Antimicrobial Activity
A study conducted on structurally similar compounds revealed that certain brominated derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the halogenated groups.
Cytotoxicity Assays
In vitro assays using human cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis. The compound's unique structure may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Inflammatory Modulation
Research has shown that similar compounds can inhibit TNF-alpha production in macrophages, suggesting a potential role in managing inflammatory diseases. The modulation of this cytokine is critical in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-3-chloroaniline | C6H5BrClN | Lacks difluoromethyl group; primarily aromatic amine |
| 4-Bromo-3-fluoroaniline | C6H5BrF | Contains fluorine instead of chlorine; affects reactivity |
| 1-(4-Bromophenyl)-1-fluoroethanol | C8H8BrF | Different functional group; lacks amino functionality |
The uniqueness of 2-(2-bromophenyl)-2,2-difluoroethan-1-amine lies in its combined halogenated phenyl and difluorinated ethylamine functionalities, which may confer distinct chemical properties and biological activities compared to these similar compounds .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : A plausible route involves bromophenyl acetonitrile intermediates. For example, bromophenyl precursors can undergo nucleophilic substitution with difluoromethyl groups, followed by reduction (e.g., using BH₃/THF or LiAlH₄) to yield the amine. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl . Purification typically involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol). Monitor purity using HPLC (C18 column, acetonitrile/water gradient) or TLC (silica, Rf ~0.3 in 9:1 DCM/MeOH) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic region (7.0–7.8 ppm) shows splitting patterns consistent with a 2-bromophenyl group. The difluoroethylamine moiety exhibits a singlet for CF₂ at ~4.5–5.0 ppm (¹H) and ~110–120 ppm (¹³C, J ~240 Hz for C-F coupling) .
- Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z ≈ 280.0 (C₈H₈BrF₂N⁺). Isotopic peaks for bromine (1:1 ratio at m/z 280/282) confirm presence .
- IR : Stretches at ~3350 cm⁻¹ (N-H), ~1600 cm⁻¹ (C-Br), and ~1150 cm⁻¹ (C-F) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of HCl fumes .
- Waste disposal: Segregate halogenated waste (bromine, fluorine) and neutralize acidic residues with bicarbonate before disposal .
- Spill management: Absorb with vermiculite, seal in containers, and label for hazardous waste processing .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by fluorine coupling or dynamic effects?
- Methodological Answer : Fluorine’s strong coupling (J ~20–50 Hz for F-F; ~240 Hz for C-F) complicates splitting patterns. Use ¹⁹F NMR to directly observe fluorine environments (δ ~-120 to -80 ppm for CF₂). For dynamic effects (e.g., amine inversion), variable-temperature NMR (VT-NMR) at -40°C to 60°C can stabilize conformers. DFT calculations (e.g., Gaussian) may predict coupling constants to validate experimental data .
Q. What strategies are effective for minimizing byproducts during the reduction of difluorinated intermediates?
- Methodological Answer : Over-reduction or dehalogenation (Br loss) are common. Optimize:
- Reducing agents : Use milder agents (e.g., NaBH₄/CeCl₃ instead of LiAlH₄) to preserve the bromophenyl group .
- Temperature : Maintain reactions at 0–5°C during reduction to limit side reactions.
- Additives : Introduce radical scavengers (e.g., BHT) to prevent bromine radical formation. Monitor via LC-MS for real-time byproduct detection .
Q. How can computational chemistry aid in predicting reactivity or troubleshooting failed syntheses?
- Methodological Answer :
- Reaction Modeling : Use Gaussian or ORCA to simulate transition states for fluorination or amine formation. Calculate activation energies to identify rate-limiting steps .
- Solvent Effects : COSMO-RS simulations predict solubility and stability in solvents like THF or DMF, aiding in solvent selection for recrystallization .
- Impurity Profiling : Compare experimental IR/MS with computational spectra (e.g., via NIST Chemistry WebBook) to identify unanticipated byproducts .
Data Contradiction Analysis
Q. Why might X-ray crystallography fail for this compound, and what alternatives exist for structural confirmation?
- Methodological Answer : Fluorine’s low electron density and amine hydrochloride hygroscopicity often hinder crystal formation. Alternatives:
- MicroED : Suitable for nanocrystalline samples.
- DFT-Optimized Structures : Validate against experimental NMR/IR data.
- Halogen Bonding Additives : Co-crystallize with 1,2-diiodotetrafluorobenzene to stabilize lattice structures .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
